4-Methyl-7-propyl-1H-indene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)
Indene (B144670) and its derivatives are classified as polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.orgoup.comarxiv.orgacs.org PAHs are a large group of organic compounds composed of multiple fused aromatic rings. oup.com These molecules are ubiquitous, found in environments ranging from interstellar space to by-products of combustion on Earth. oup.comacs.orgacs.org The formation of indene and naphthalene, another PAH, is a key area of research in understanding the growth of more complex aromatic systems in various conditions, including combustion flames and the interstellar medium. acs.org Specifically, indene is a prototype PAH with a structure consisting of a six-membered ring fused to a five-membered ring. oup.comacs.org
Structural Features and Nomenclature of the 1H-Indene Scaffold
The fundamental structure of indene is a bicyclic system formed by the fusion of a benzene (B151609) ring and a cyclopentene (B43876) ring. oup.com The nomenclature of indene derivatives follows systematic rules to denote the position and type of substituents attached to this core structure.
The 1H-indene scaffold is the foundational structure for all indene derivatives. nist.gov It consists of a benzene ring, which is aromatic, fused to a five-membered cyclopentene ring. This fusion results in a bicyclic hydrocarbon with the chemical formula C₉H₈. nist.gov The numbering of the atoms in the indene ring system is crucial for unambiguously naming its substituted derivatives.
Positional isomerism is a key feature of substituted indenes, where the same functional groups or substituents are attached at different positions on the indene framework. libretexts.orgscience-revision.co.uk This leads to molecules with the same molecular formula but different structural arrangements and, consequently, potentially different chemical and physical properties. science-revision.co.uk For example, in alkyl-substituted indenes like 4-Methyl-7-propyl-1H-indene, the methyl and propyl groups are located at specific positions on the benzene ring portion of the indene scaffold. Changing the positions of these alkyl groups would result in different positional isomers, such as 7-methyl-4-propyl-1H-indene. The specific placement of these substituents can significantly influence the molecule's reactivity and interactions. acs.orgresearchgate.net
Significance of Substituted Indene Derivatives in Contemporary Chemical Research
Substituted indene derivatives are of considerable importance in modern chemical research due to their versatile applications. bohrium.comtandfonline.comtandfonline.com They serve as valuable building blocks and precursors in various chemical transformations and material fabrications. bohrium.comtandfonline.com
In the realm of organic synthesis, substituted indenes are recognized as important synthetic targets and intermediates. bohrium.comtandfonline.comtandfonline.com Their unique structural framework makes them suitable precursors for the synthesis of more complex molecules, including those with potential biological activity. bohrium.comtandfonline.comnii.ac.jp Researchers have developed numerous methods for the synthesis of functionalized indenes, highlighting their value in creating diverse molecular architectures. bohrium.comtandfonline.comnii.ac.jporganic-chemistry.orgoup.com These synthetic strategies often aim to introduce various functional groups onto the indene scaffold, further expanding their utility in organic chemistry. bohrium.comtandfonline.com
The applications of substituted indene derivatives extend into materials science. bohrium.comtandfonline.com They are utilized as precursors for ligands in metallocene complexes, which are important catalysts in olefin polymerization. bohrium.comtandfonline.com The properties of the resulting polymers can be tuned by modifying the substituents on the indene ligand. Furthermore, the indene scaffold is a component in the design of novel organic materials with specific electronic and optical properties, making them relevant for applications in areas like photovoltaics. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
144284-58-2 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-methyl-7-propyl-1H-indene |
InChI |
InChI=1S/C13H16/c1-3-5-11-9-8-10(2)12-6-4-7-13(11)12/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
MFQNIKSROWYREE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CC=CC2=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for Indene Derivatives with Alkyl Substitution
Strategies for the Construction of the Indene (B144670) Ring System
The formation of the indene core can be achieved through various cyclization reactions. These methods often involve the formation of a five-membered ring fused to a benzene (B151609) ring, and the choice of strategy depends on the desired substitution pattern and the availability of starting materials.
A mild and efficient method for the synthesis of substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgnih.govacs.orgacs.orgacs.org This approach utilizes a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to promote the cyclization under gentle conditions. organic-chemistry.orgnih.gov The reaction proceeds by the treatment of symmetric or unsymmetric 1,3-dienes with a small percentage of the acid in a suitable solvent like dichloromethane (B109758) (DCM). organic-chemistry.org
The mechanism is believed to initiate with a Markovnikov proton addition to the diene, which leads to the formation of a stable benzylic carbocation. organic-chemistry.org This is followed by an intramolecular cationic cyclization and subsequent deprotonation to regenerate the catalyst and yield the indene product. organic-chemistry.org This method is notable for its tolerance of a wide range of substituents, including both electron-donating and electron-withdrawing groups on the aryl rings. organic-chemistry.orgacs.org
A study demonstrated the cyclization of various 2,3-diaryl-1,3-butadienes using 5 mol % TfOH in DCM, achieving good to excellent yields. acs.org For instance, the reaction of 2,3-bis(4-methylphenyl)-1,3-butadiene provided the corresponding indene in 87% yield. acs.org The presence of electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as trifluoromethyl on the phenyl rings did not impede the reaction's efficiency. acs.org
Table 1: Examples of Brønsted Acid-Catalyzed Cyclization of 2,3-Diaryl-1,3-butadienes
| Entry | Diene Substituent (on Phenyl Ring) | Product Yield (%) |
|---|---|---|
| 1 | 2-Methyl | 88 |
| 2 | 4-Methyl | 87 |
| 3 | 4-Methoxy | 88 |
| 4 | 4-Chloro | 80 |
Data sourced from Organic Letters, 2012, 14, 5392-5395. acs.org
This synthetic protocol is also effective for unsymmetric 1,3-dienes, where the cyclization occurs selectively on the more electron-rich aryl ring. acs.org For example, a 1,3-butadiene (B125203) with both a methyl and an ethoxycarbonyl group on different phenyl rings yielded the desired indene in 97% yield, demonstrating the high selectivity of this method. acs.org
The cycloisomerization of 1-alkyl-2-ethynylbenzenes is a powerful atom-economical method for synthesizing substituted indenes, catalyzed by various metal salts, particularly those of platinum and ruthenium. acs.orgorganic-chemistry.orgnih.govacs.org Air-stable and commercially available catalysts such as platinum(II) chloride (PtCl₂), platinum(IV) chloride (PtCl₄), and tricarbonylruthenium(II) chloride dimer ([RuCl₂(CO)₃]₂) have been shown to be effective even at ambient temperatures. acs.orgnih.gov
This reaction proceeds through the interception of an electrophilically π-activated alkyne by a benzylic C-H bond. acs.orgorganic-chemistry.org The reaction is versatile, accommodating primary, secondary, and even tertiary benzylic C-H bonds, which allows for the formation of all-carbon quaternary centers. acs.orgacs.org Mechanistic investigations, including labeling studies, suggest that the reaction pathway involves the formation of a metal-vinylidene intermediate followed by a turnover-limiting 1,5-hydride shift from the benzylic position. acs.orgnih.govacs.org
The scope of this catalytic system is broad, and it has been demonstrated that simple alkyl groups can participate in this C-H functionalization. acs.orgacs.org The reaction conditions are generally mild, typically ranging from 30 to 80 °C. acs.org This method represents a significant advancement as it avoids the need for pre-functionalized starting materials. organic-chemistry.org
Table 2: Metal-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| PtCl₂ | 1-Ethyl-2-ethynylbenzene | 1-Methyl-1H-indene | 95 |
| PtCl₂ | 1-Propyl-2-ethynylbenzene | 1-Ethyl-1H-indene | 96 |
Data synthesized from multiple sources. acs.orgorganic-chemistry.orgnih.govacs.org
Palladium catalysis offers a diverse toolkit for the synthesis and functionalization of indene derivatives. nih.govnih.govacs.orgbeilstein-journals.orgacs.orgrsc.org One approach involves the palladium(II)-catalyzed reaction of o-alkynylbenzylidene ketones. nih.govacs.org This reaction is initiated by a trans-nucleopalladation of the alkyne, followed by a conjugate addition, and is completed by the protonolysis of the resulting carbon-palladium bond. nih.govacs.org By using acetate (B1210297) or halide ions as nucleophiles, 3-acetoxy- and 3-halogen-substituted indenes can be synthesized in high yields. nih.govacs.org
Another innovative palladium-catalyzed method is the dialkylation of 1,3-dien-5-ynes. nih.govacs.org This reaction utilizes alkenyl double bonds as both the initiator and terminator for the synthesis of multi-functionalized indenes under mild conditions. nih.gov The process involves a 5-endo cyclization followed by an alkylation process. nih.gov
Furthermore, palladium-catalyzed carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds provide access to a new class of indene derivatives. rsc.org These reactions proceed under mild conditions and afford the indene products in good to excellent yields. rsc.org The versatility of palladium catalysis is also evident in its application for the functionalization of the indole (B1671886) core, which shares structural similarities with the indene system, through C-H and N-H bond activation. beilstein-journals.org
Table 3: Palladium-Catalyzed Synthesis of Functionalized Indenes
| Reaction Type | Starting Materials | Catalyst System | Product Type |
|---|---|---|---|
| Nucleopalladation/Conjugate Addition | o-Alkynylbenzylidene ketones | Pd(OAc)₂ | 3-Acetoxy/Halogen-indenes |
| Dialkylation of 1,3-dien-5-ynes | 1,3-Dien-5-ynes, Alkenes | Pd(0)/CuCl₂ | Multi-substituted indenes |
Data synthesized from multiple sources. nih.govnih.govacs.orgacs.orgrsc.org
An efficient and regioselective synthesis of functionalized indene derivatives can be achieved through the iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. organic-chemistry.org This method is advantageous due to the low cost and low toxicity of the iron catalyst. researchgate.netorganic-chemistry.org The reaction proceeds through the FeCl₃-catalyzed cleavage of the C(sp³)-N bond of the sulfonamide to generate a benzyl (B1604629) cation intermediate. organic-chemistry.org This cation then reacts with the alkyne, leading to the formation of the indene ring with high regioselectivity. organic-chemistry.org This methodology is applicable to a broad range of substrates, allowing for the synthesis of various functionalized indenes. organic-chemistry.org
Rhodium(I) catalysts can mediate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. organic-chemistry.orgacs.org This transformation occurs through a cascade sequence that begins with the transmetalation of the boronic acid to the rhodium(I) center, generating an arylrhodium(I) intermediate. organic-chemistry.org This is followed by the insertion of the alkyne into the aryl-rhodium bond. organic-chemistry.org The subsequent steps involve the oxidative addition of the C-Cl bond and a final reductive elimination to form the indene ring. organic-chemistry.org
The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the alkyne. organic-chemistry.orgacs.org Bulky or electron-withdrawing groups on the alkyne tend to enhance the regioselectivity. organic-chemistry.org This method provides a concise route to indenes, which are valuable motifs in various fields. organic-chemistry.org
Table 4: Summary of Catalytic Systems for Indene Synthesis
| Section | Catalytic System | Key Transformation |
|---|---|---|
| 2.1.1.1 | Brønsted Acid (TfOH) | Cyclization of 1,3-dienes |
| 2.1.1.2 | PtCl₂, [RuCl₂(CO)₃]₂ | Cycloisomerization of 1-alkyl-2-ethynylbenzenes |
| 2.1.1.3 | Palladium(II) and Palladium(0) | Cycloannulations and functionalizations |
| 2.1.1.4 | Iron(III) Chloride | Cyclization of N-benzylic sulfonamides with alkynes |
Cyclization Reactions in Indene Synthesis
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic alkenes, including the cyclopentene (B43876) ring of the indene system. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene.
For the synthesis of a 4,7-disubstituted indene, a suitable precursor would be a 1,2-disubstituted benzene bearing two alkenyl chains. Specifically, for 4-Methyl-7-propyl-1H-indene, a plausible RCM precursor would be 1-(prop-1-en-2-yl)-2-(but-1-enyl)-3-methyl-6-propylbenzene. The intramolecular metathesis of this diene would lead to the formation of the indene core.
| Catalyst | Description |
| Grubbs' Catalysts (1st, 2nd, and 3rd generation) | Ruthenium-based catalysts known for their high functional group tolerance and activity. |
| Schrock Catalysts | Molybdenum-based catalysts, often exhibiting higher reactivity but with greater sensitivity to air and moisture. |
The success of the RCM approach is highly dependent on the nature of the catalyst and the structure of the diene precursor. The choice of catalyst can influence the efficiency of the ring closure and the stereoselectivity of the resulting double bond within the cyclopentene ring.
Free-Radical Cyclization Methodologies
Free-radical cyclizations offer an alternative pathway to the indene core. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For the synthesis of substituted indenes, a common strategy involves the radical cyclization of an appropriately substituted precursor.
A potential route to a 4,7-disubstituted indene could involve the radical cyclization of an ortho-alkenyl-α-halo- or α-seleno-substituted styrene (B11656) derivative. For instance, a precursor like 1-(1-bromopropan-2-yl)-2-(but-1-enyl)-3-methyl-6-propylbenzene could, upon treatment with a radical initiator such as tributyltin hydride (Bu3SnH) and AIBN, generate a radical that could cyclize to form the indene ring system. The regioselectivity of the cyclization, favoring the formation of the five-membered ring, is a key aspect of this methodology.
It is important to note that while free-radical cyclizations are powerful, they can sometimes lead to a mixture of products, and the control of regioselectivity can be challenging.
Nazarov Cyclizations for Indene Carbocycle Construction
The Nazarov cyclization is a classic electrocyclic reaction for the synthesis of cyclopentenones, which can be further elaborated to indenes. The reaction involves the acid-promoted 4π-conrotatory electrocyclization of a divinyl ketone. To apply this to the synthesis of this compound, a divinyl ketone precursor bearing the requisite methyl and propyl groups on the aromatic ring would be necessary.
A plausible precursor would be 1-(2-methyl-5-propylphenyl)-4-methylpenta-1,4-dien-3-one. Upon treatment with a Lewis acid or a protic acid, this precursor would undergo cyclization to form a 4-methyl-7-propyl-1H-inden-1-one intermediate. Subsequent reduction of the ketone and dehydration would yield the target indene.
| Lewis Acid Catalysts | Protic Acid Catalysts |
| FeCl₃, AlCl₃, BF₃·OEt₂ | H₂SO₄, H₃PO₄, TfOH |
The choice of acid catalyst is crucial for the efficiency of the Nazarov cyclization and can influence the formation of side products.
Introduction of Alkyl Groups onto the Indene Core
In some synthetic strategies, the indene core is first constructed and then the alkyl substituents are introduced. This section discusses methods for the alkylation of a pre-formed indene scaffold.
Alkylation Strategies for Indene Scaffold Diversification
The acidic nature of the methylene (B1212753) protons at the C1 position of the indene ring allows for deprotonation to form an indenyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, including alkyl halides, to introduce alkyl groups.
For the synthesis of this compound, a stepwise alkylation approach could be envisioned. Starting with 4-methyl-1H-indene, deprotonation with a strong base like an organolithium reagent (e.g., n-butyllithium) or sodium hydride would generate the corresponding indenyl anion. Subsequent reaction with a propyl halide (e.g., 1-bromopropane) would introduce the propyl group. However, this direct alkylation typically occurs at the C1 or C3 position of the indene ring, not on the benzene portion.
Therefore, to achieve the desired 4,7-disubstitution pattern, the alkyl groups are more commonly introduced into the precursors before the indene ring is formed.
Regioselectivity in Alkyl Indene Synthesis
Achieving the correct regiochemistry is a critical challenge in the synthesis of polysubstituted indenes. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions used to build the precursors.
For the synthesis of this compound, a starting material such as 2,5-disubstituted toluene (B28343) would be required. For instance, Friedel-Crafts acylation of 2-methyl-5-propyltoluene with an appropriate acyl halide, followed by subsequent reactions to form the five-membered ring, would be a plausible route. The directing effects of the methyl and propyl groups would need to be carefully considered to ensure the desired substitution pattern. The methyl group is an ortho-, para-director, as is the propyl group. In 2-methyl-5-propyltoluene, the positions ortho and para to the methyl group are C3, C6, and C4. The positions ortho and para to the propyl group are C4, C6, and C1. Therefore, electrophilic substitution would be expected to occur at the C4 and C6 positions, which are activated by both alkyl groups.
Precursors and Starting Materials for Substituted Indene Synthesis
The synthesis of this compound relies on the availability of suitably substituted aromatic precursors. A key starting material for many of the discussed methodologies would be a 1,4-dialkylbenzene derivative.
A potential precursor for the target molecule is 2-methyl-5-propyltoluene . This could be synthesized through various methods, including Friedel-Crafts alkylation or acylation of toluene, followed by reduction. For example, Friedel-Crafts acylation of toluene with propanoyl chloride would yield a mixture of ortho- and para-methylpropiophenones. The para-isomer could be isolated and then subjected to a Wolff-Kishner or Clemmensen reduction to give 4-propyltoluene. A subsequent Friedel-Crafts alkylation or acylation at the position ortho to the methyl group and meta to the propyl group would be challenging due to steric hindrance and directing group effects.
A more controlled synthesis of the precursor might involve a multi-step sequence starting from a simpler, commercially available substituted benzene. For example, starting with p-toluidine, a Sandmeyer reaction could be used to introduce a propyl group, followed by further functionalization.
Chemical Transformations and Reactivity of Indene Derivatives
Polymerization Characteristics of Indene (B144670) Compounds
Indene and its derivatives are known to undergo polymerization, primarily through a cationic mechanism, although free-radical polymerization is also possible. mdpi.comtandfonline.comwikipedia.org The presence of the double bond in the five-membered ring allows for chain-growth polymerization.
For 4-Methyl-7-propyl-1H-indene, cationic polymerization is the most probable route. This process is typically initiated by strong acids or Lewis acids, which protonate the double bond to form a stable carbocation. The stability of this carbocation is crucial for the propagation of the polymer chain. The alkyl substituents (methyl and propyl groups) on the benzene (B151609) ring of this compound are electron-donating. This property increases the electron density of the aromatic system, which in turn can stabilize the intermediate carbocation formed during polymerization. This enhanced stability is expected to increase the rate of polymerization compared to unsubstituted indene.
The general mechanism for the cationic polymerization of an indene derivative like this compound can be summarized in the following steps:
Initiation: A proton from an acid initiator (H⁺) adds to the double bond of the indene, forming a carbocation.
Propagation: The carbocationic species then attacks the double bond of another monomer molecule, extending the polymer chain.
Termination: The reaction can be terminated by various processes, such as the loss of a proton or reaction with a nucleophile.
While less common for indene itself, free-radical polymerization can also occur, typically initiated by radical initiators at higher temperatures. researchgate.netwikipedia.org However, cationic polymerization is generally the more efficient method for indene and its derivatives. tandfonline.com
Table 1: Anticipated Polymerization Behavior of this compound
| Polymerization Type | Initiator Type | Expected Reactivity Influence of Substituents |
| Cationic | Lewis Acids (e.g., AlCl₃, TiCl₄), Protic Acids | Enhanced reactivity due to carbocation stabilization by electron-donating methyl and propyl groups. |
| Free-Radical | Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | Possible, but likely less favorable than cationic polymerization. |
Oxidation Reactions and Products
The indene core is susceptible to oxidation, particularly at the double bond of the cyclopentene (B43876) ring. The specific products formed depend on the oxidizing agent and reaction conditions.
A common oxidation reaction for alkenes is ozonolysis, which involves the cleavage of the double bond by ozone (O₃). wikipedia.org For this compound, ozonolysis would be expected to cleave the C1-C2 double bond, leading to the formation of a dicarbonyl compound. The subsequent workup determines the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield an aldehyde and a ketone, while an oxidative workup (e.g., with hydrogen peroxide) would result in a carboxylic acid and a ketone. masterorganicchemistry.com
Another form of oxidation is autoxidation, which is the slow oxidation by atmospheric oxygen. wikipedia.org This process often proceeds via a free-radical mechanism and can lead to the formation of hydroperoxides at the allylic C3 position. The presence of electron-donating alkyl groups may influence the rate of autoxidation.
Oxidation with stronger oxidizing agents, such as potassium permanganate (B83412) or dichromate, can lead to the cleavage of the five-membered ring. For instance, the oxidation of indene with acid dichromate yields homophthalic acid. wikipedia.org A similar cleavage would be expected for this compound, resulting in a substituted phthalic acid derivative.
Condensation Reactions
The acidic nature of the methylene (B1212753) protons at the C1 position of the indene ring allows it to participate in various condensation reactions.
Reaction with Diethyl Oxalate
In the presence of a strong base, such as sodium ethoxide, the methylene group of indene can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile and react with electrophiles like diethyl oxalate. wikipedia.org For this compound, this reaction would proceed as follows:
Deprotonation of the C1 position by a base.
Nucleophilic attack of the resulting indenyl anion on one of the carbonyl carbons of diethyl oxalate.
Subsequent elimination of an ethoxide group to form an indenyl-substituted oxalic ester.
This reaction is a useful method for introducing a functionalized side chain onto the indene ring.
Condensation with Aldehydes or Ketones to Form Benzofulvenes
Indene and its derivatives can condense with aldehydes or ketones in the presence of a base (like sodium ethoxide or piperidine) to form highly colored compounds known as benzofulvenes. wikipedia.orguoregon.edu The reaction proceeds via an aldol-type condensation mechanism. The methylene protons at C1 are abstracted by the base, and the resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of the exocyclic double bond characteristic of benzofulvenes.
The general reaction for this compound with an aldehyde (RCHO) or a ketone (RCOR') would be:
this compound + RCHO/RCOR' --(Base)--> 1-(Alkylidene/Arylidene)-4-methyl-7-propyl-1H-indene + H₂O
The specific color and properties of the resulting benzofulvene would depend on the nature of the R and R' groups of the aldehyde or ketone used.
Reactions with Organometallic Reagents for Indenyl Ligand Formation
The acidity of the C-H bond at the C1 position of the indene ring (pKa ≈ 20 in DMSO) allows for deprotonation by strong bases, such as organometallic reagents. wikipedia.org This deprotonation results in the formation of an indenyl anion, which is an important ligand in organometallic chemistry.
Formation of Lithium Indenyl Compounds
A common method for generating the indenyl anion is the reaction of the indene derivative with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org The reaction of this compound with n-BuLi would result in the formation of lithium 4-methyl-7-propylindenide and butane.
C₁₃H₁₆ + n-BuLi → Li[C₁₃H₁₅] + C₄H₁₀
The resulting lithium indenyl salt is a versatile reagent that can be used to synthesize a wide range of transition metal indenyl complexes, which are often used as catalysts in polymerization and other organic transformations. wikipedia.orgacs.org The presence of the methyl and propyl substituents on the benzene ring can influence the properties of the resulting metal complexes, such as their solubility and catalytic activity.
Table 2: Summary of Key Reactions of this compound
| Reaction Type | Reagent(s) | Expected Product Type |
| Cationic Polymerization | Lewis Acid (e.g., TiCl₄) | Poly(this compound) |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or DMS | Dicarbonyl compound |
| Condensation | RCHO or RCOR', Base | Benzofulvene derivative |
| Deprotonation | n-Butyllithium | Lithium 4-methyl-7-propylindenide |
Formation of Transition Metal Indenyl Complexes
Indenyl ligands, including substituted variants like 4-methyl-7-propyl-indenyl, are crucial in organometallic chemistry due to their unique electronic and steric properties. rsc.org These ligands are known to form stable complexes with a wide range of transition metals. The formation of such complexes typically begins with the deprotonation of the parent indene at the C1 position, which is acidic due to the formation of a stable, aromatic indenyl anion. wikipedia.org
The general synthesis route involves:
Deprotonation: The 1H-indene derivative is treated with a strong base, such as butyllithium (B86547) (BuLi), to generate the corresponding lithium indenide salt. wikipedia.org
Salt Metathesis: The resulting indenide salt is then reacted with a suitable metal halide precursor (e.g., TiCl₄, ZrCl₄) to form the final transition metal indenyl complex via a salt metathesis reaction. wikipedia.org
Indenyl ligands exhibit versatile coordination modes, most commonly η⁵ (pentahapto) and η³ (trihapto). rsc.orgwikipedia.org The fusion of the benzene ring to the cyclopentadienyl (B1206354) ring allows for facile "ring slippage" from an η⁵ to an η³ coordination. rsc.orgillinois.edu This transformation is energetically favorable because it allows the six-membered ring to regain aromaticity, a phenomenon known as the "indenyl effect". wikipedia.orgillinois.edu This effect explains the significantly enhanced rates of associative substitution reactions in η⁵-indenyl complexes compared to their cyclopentadienyl counterparts, with rate increases observed to be as high as 10⁸. illinois.edu
For this compound, the substituents on the benzene ring are not expected to sterically hinder the coordination of a metal center to the five-membered ring. However, they may exert minor electronic influences on the ligand framework.
Table 1: Common Coordination Modes of Indenyl Ligands in Transition Metal Complexes
| Coordination Mode | Description | Implication |
| η⁵ (Pentahapto) | The metal center is bonded to all five carbon atoms of the cyclopentadienyl portion of the indene ligand. | Standard bonding mode for 18-electron complexes, analogous to cyclopentadienyl. wikipedia.org |
| η³ (Trihapto) | The metal center is bonded to three adjacent carbon atoms (the allyl fragment) of the five-membered ring. | Key intermediate in associative substitution reactions; stabilized by aromatization of the fused benzene ring. rsc.orgillinois.edu |
| η⁶ (Hexahapto) | The metal center is coordinated to the six-membered benzene ring. | Less common for indenyl itself but a known coordination mode for arene ligands. rsc.org |
Hydrogenation and Dehydrogenation Pathways
The interconversion between indene derivatives and their saturated indane counterparts is a fundamental process in organic synthesis.
Hydrogenation: The conversion of an indene to an indane is achieved through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond of the five-membered ring. Common catalysts for this process include platinum, palladium, or nickel. The reaction reduces the C=C double bond in the cyclopentene ring, yielding the corresponding saturated indane. For this compound, this process would yield 4-methyl-7-propyl-indane. Catalytic transfer hydrogenation, using hydrogen donor molecules like 2-propanol or formic acid, can also be employed. mdpi.com
Dehydrogenation: The reverse reaction, dehydrogenation, converts an indane derivative back into an indene. google.com This process is typically an endothermic reaction requiring high temperatures (500 °C or higher) and the use of a catalyst. wikipedia.org Catalytic systems based on iron(III) oxide promoted with potassium salts are effective for such transformations. wikipedia.org The reaction proceeds by removing two hydrogen atoms to form the double bond in the five-membered ring and release H₂ gas. This vapor-phase catalytic dehydrogenation is a synthetic route to produce high-purity indenes. google.com
Table 2: Representative Conditions for Indane Dehydrogenation
| Catalyst System | Temperature (°C) | Diluent | Conversion (%) | Yield (%) |
| CoO-MoO₃ on Alumina | 601 | Nitrogen (N₂) | 97.3 | 46.4 |
Data based on the dehydrogenation of unsubstituted indane. google.com
Mechanisms of Indene Formation in Complex Chemical Environments
The formation of the indene ring system is a significant process in high-temperature environments like combustion flames and in the interstellar medium. acs.orguoa.grnih.gov These formation pathways often involve complex, multi-step reactions initiated by radical species. acs.orguoa.grresearchgate.net The principal mechanisms include radical-molecule reactions and the unimolecular decomposition of larger radical intermediates. uoa.grnih.gov
Radical Reactions (e.g., Phenyl Radical with C₃H₄ Isomers, Benzyl (B1604629) Radical with Acetylene)
Several key radical-mediated pathways have been identified as major contributors to indene formation. uoa.grnih.govresearchgate.net
Phenyl Radical (C₆H₅) + C₃H₄ Isomers (Allene/Propyne): The reaction between the phenyl radical and C₃H₄ isomers (allene and propyne) is a well-studied route. acs.orgnih.gov Experimental and theoretical studies show that under single-collision conditions, these reactions proceed through a long-lived collision complex to form indene in high yields. nih.gov The reaction of the o-methylphenyl radical with propyne (B1212725) also shows a strong preference for forming indene via methyl loss. chemrxiv.org
Benzyl Radical (C₇H₇) + Acetylene (B1199291) (C₂H₂): This reaction is considered a predominant pathway for indene synthesis in combustion environments due to the high concentrations of both benzyl radicals and acetylene. osti.govuhmreactiondynamics.orgnih.gov Experimental evidence confirms that this reaction selectively forms the indene isomer under combustion-like conditions (e.g., 600 K). osti.govuhmreactiondynamics.org The mechanism involves the initial addition of acetylene to the benzyl radical, followed by cyclization and subsequent hydrogen atom loss to yield the aromatic indene molecule. osti.govosti.gov
Unimolecular Decomposition Pathways
Indene can also be formed through the decomposition of larger radical species. acs.orguoa.grnih.gov One significant pathway is the unimolecular decomposition of the 1-phenylallyl radical. uoa.grnih.gov This radical can originate from the reaction of a phenyl radical with propene (C₃H₆) or an allyl radical (C₃H₅). uoa.grnih.gov The 1-indanyl radical, which is the global minimum on the C₉H₉ potential energy surface, can also undergo unimolecular decomposition by losing a hydrogen atom to form the stable indene molecule. nih.gov
Influence of Temperature and Pressure on Reaction Mechanisms
The outcomes of indene formation reactions are critically dependent on environmental conditions such as temperature and pressure. acs.orguoa.grnih.gov Theoretical models, including RRKM theory-based master equation approaches, are used to predict the rate constants and product branching ratios under various conditions. rsc.org
Temperature: Higher temperatures generally favor reaction pathways with higher activation energies and can lead to increased fragmentation of intermediates. For instance, some pathways to indene and its isomers are only significant at high combustion temperatures. acs.org
Pressure: Pressure influences the lifetime of reaction intermediates. At higher pressures, collisionally-stabilized intermediates are more likely to undergo subsequent isomerization and cyclization steps to form indene. At low pressures (such as in the interstellar medium), intermediates may dissociate back to reactants or to other products before they can form the indene ring. acs.orgrsc.org The relative yields of different products from reactions like phenyl radical with allene (B1206475) are pressure-dependent. rsc.org An analysis of these factors is crucial for accurately modeling PAH growth in diverse environments. rsc.org
Advanced Spectroscopic Characterization of Indene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the structure of a compound.
Proton NMR (¹H-NMR) for Structural Elucidation of Indene (B144670) Derivatives
Proton NMR (¹H-NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For an indene derivative like 4-Methyl-7-propyl-1H-indene, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the olefinic protons of the five-membered ring, the benzylic protons, and the protons of the methyl and propyl substituents.
The chemical shifts (δ) of these protons are influenced by the electron density around them. Aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm). The position of the substituents on the aromatic ring would influence the splitting patterns and chemical shifts of the remaining aromatic protons. The olefinic protons on the five-membered ring would also have characteristic chemical shifts, and their coupling with adjacent protons would provide valuable structural information. The protons of the methyl and propyl groups would appear in the upfield region of the spectrum.
To illustrate, consider the ¹H-NMR data for a related compound, 4,7-dimethyl-1H-indene. The spectrum would show signals for the aromatic protons, the olefinic protons, the benzylic protons, and the two methyl groups. The integration of these signals would correspond to the number of protons of each type.
Table 1: Representative ¹H-NMR Data for an Indene Derivative
| Proton Type | Exemplary Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.0 - 7.5 | m | - |
| Olefinic-H | 6.5 - 7.0 | m | - |
| Benzylic-H (CH₂) | ~3.3 | t | ~2.0 |
| Methyl-H (CH₃) | ~2.4 | s | - |
| Propyl-CH₂ | ~2.6 | t | ~7.5 |
| Propyl-CH₂ | ~1.6 | sextet | ~7.5 |
| Propyl-CH₃ | ~0.9 | t | ~7.5 |
Note: This is a representative table based on typical values for indene derivatives and does not represent experimental data for this compound.
Carbon-13 NMR (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C-NMR spectrum. For this compound, one would expect to observe 13 distinct signals corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap.
The chemical shifts in ¹³C-NMR are spread over a much wider range (0-220 ppm) than in ¹H-NMR, which often allows for the resolution of all carbon signals. Aromatic and olefinic carbons resonate in the downfield region (δ 110-160 ppm), while aliphatic carbons appear in the upfield region (δ 10-60 ppm). The specific chemical shifts would be influenced by the nature and position of the substituents.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic-C | 140 - 145 |
| Aromatic-CH | 120 - 130 |
| Olefinic-CH | 125 - 135 |
| Benzylic-CH₂ | ~35 |
| Methyl-C | ~20 |
| Propyl-CH₂ | ~38 |
| Propyl-CH₂ | ~24 |
| Propyl-CH₃ | ~14 |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While indene derivatives are generally nonpolar, ESI-MS can be used if the molecule is derivatized with a charged or easily ionizable group. In the context of indene chemistry, ESI-MS is often employed to characterize reaction intermediates or products that have been modified to enhance their ionization efficiency. The resulting mass spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₃H₁₆, the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
For instance, the theoretical monoisotopic mass of C₁₃H₁₆ is 172.1252 u. An HRMS experiment would aim to measure this mass with high accuracy.
Table 3: HRMS Data for a Representative Indene Derivative
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| [C₁₃H₁₆+H]⁺ | 173.1325 | - | - |
Note: The measured exact mass and difference would be determined experimentally.
Use in Characterizing Reaction Products and Intermediates
The unambiguous identification of reaction products and transient intermediates in the synthesis of substituted indenes is heavily reliant on modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in elucidating the molecular structure of newly synthesized compounds.
In the context of indene derivatives, ¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in the molecule. For a compound like this compound, distinct signals would be expected for the aromatic protons, the protons on the five-membered ring, and the protons of the methyl and propyl substituents. The chemical shifts and coupling constants of these signals allow for the precise assignment of the substitution pattern on the indene core researchgate.netwisc.edu. For example, the protons of the CH₂ group in the indene ring system often appear as a characteristic signal, which can be influenced by substituents on the ring researchgate.net. Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, confirming the carbon skeleton of the indene derivative .
Mass spectrometry is used to determine the molecular weight of the product and can offer insights into its structure through fragmentation patterns. For instance, the electron ionization mass spectrum of a related compound, 4,7-dimethyl-1H-indene, confirms its molecular weight of 144.2130 g/mol . A similar analysis for this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 172.27 g/mol .
These techniques are also powerful for identifying reaction intermediates. In situ NMR monitoring can track the formation and consumption of species during a reaction, providing mechanistic insights beilstein-journals.org.
Electronic and Vibrational Spectroscopy
UV-Visible spectroscopy is a key technique for probing the electronic structure of conjugated systems like indene. The absorption of UV or visible light by organic molecules promotes electrons from a ground electronic state to a higher energy excited state shu.ac.uklibretexts.org. For indene and its derivatives, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals elte.huyoutube.com.
The indene system, with its fused benzene (B151609) and cyclopentadiene (B3395910) rings, possesses a conjugated π-electron system. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of substituents on the ring. Alkyl substituents, such as the methyl and propyl groups in this compound, generally cause a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent indene molecule.
The absorption spectrum of a molecule is the result of transitions between various vibrational and rotational energy levels superimposed on the electronic transitions, often resulting in broad absorption bands shu.ac.uk.
Table 1: Typical Electronic Transitions in UV-Visible Spectroscopy
| Transition Type | Description | Typical Wavelength Range (nm) |
|---|---|---|
| σ → σ* | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. Requires high energy. | < 200 |
| n → σ* | Excitation of a non-bonding electron to a sigma antibonding orbital. | 150 - 250 |
| π → π* | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital in unsaturated compounds. | 200 - 700 |
This table presents generalized data for organic molecules.
Infrared (IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of a molecule. The IR spectrum of an indene derivative like this compound would exhibit a series of absorption bands corresponding to the specific vibrations of its structural components oup.comoup.com.
Key vibrational modes for substituted indenes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl, propyl, and the five-membered ring's CH₂ group would be observed between 2850 and 3000 cm⁻¹ ncku.edu.tw.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring and the five-membered ring give rise to absorptions in the 1585-1680 cm⁻¹ region ncku.edu.tw.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. These typically occur in the fingerprint region (below 1500 cm⁻¹). For example, prominent C–H out-of-plane bending bands for indene are seen at 10.1, 11.2, and 12.9 µm (approx. 990, 893, and 775 cm⁻¹) oup.com.
CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ and CH₃ groups are also found in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.
Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational bands accurately researchgate.netresearchgate.net.
Table 2: Characteristic IR Absorption Frequencies for Indene Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2975 - 2850 |
| C=C Stretch (Aromatic & Alkene) | 1680 - 1585 |
| CH₂/CH₃ Bending | 1465 - 1375 |
This table presents generalized data for substituted indene compounds. oup.comncku.edu.tw
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light mdpi.com. While simple hydrocarbons like indene are not strongly fluorescent, the introduction of certain functional groups or the extension of the conjugated system can lead to fluorescent compounds acs.org. For instance, silyl-substituted naphthalene derivatives show increased fluorescence intensities compared to the parent naphthalene mdpi.com. Similarly, certain functionalized indenes, such as those bearing 1,3-dicyano groups, have been synthesized and shown to possess good fluorescent properties acs.org.
The fluorescence properties of a molecule are dictated by its electronic structure. After an electron is promoted to an excited singlet state (e.g., S₁) by absorbing a photon, it can return to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence. The emitted photon is typically of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift mdpi.com. The specific emission wavelength and intensity would depend on the exact structure of the this compound and its environment.
Computational and Theoretical Investigations of Indene Structures
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the exploration of molecular properties that can be difficult to measure experimentally. Methodologies like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure of molecules.
For a molecule like 4-Methyl-7-propyl-1H-indene, DFT studies would typically involve geometry optimization to find the most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. Key parameters derived from DFT include the energies of the molecular orbitals, the electrostatic potential surface, and atomic charges. These findings help in understanding how the methyl and propyl substituents influence the electron density distribution across the indene (B144670) ring system. For instance, the alkyl groups are known to be electron-donating, which can affect the reactivity and stability of the molecule.
Illustrative data from a representative DFT calculation on a substituted indene is presented below.
| Property | Representative Value | Description |
| Total Energy | -425.123 Hartrees | The total electronic energy of the molecule in its optimized ground state. |
| Dipole Moment | 1.25 Debye | A measure of the molecule's overall polarity resulting from asymmetric charge distribution. |
| HOMO Energy | -6.54 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.31 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. |
Note: The data in this table is illustrative for a representative substituted indene molecule and not specific to this compound.
Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. These methods are fundamental for obtaining a precise understanding of the electronic ground and excited states of molecules. For indene derivatives, ab initio calculations can provide benchmark data for geometries, energies, and wavefunctions.
These calculations are particularly valuable for studying excited states, which are important for understanding a molecule's response to light (photochemistry). By computing the energy difference between the ground state and various excited states, one can predict the molecule's absorption spectrum. While computationally more demanding than DFT, methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory offer higher accuracy for describing electron correlation effects, which are crucial for a precise model of the molecular system.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides valuable insights into the bonding interactions, hybridization, and charge distribution within a molecule.
For this compound, NBO analysis would detail the specific hybrid orbitals that form each σ and π bond. It quantifies the electron density in each bonding orbital (typically close to 2.0 electrons), core orbital, and lone pair. Furthermore, NBO analysis reveals delocalization effects through the study of interactions between filled (donor) and empty (acceptor) orbitals. These "donor-acceptor" interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the strength of the interaction. For example, a common interaction in aromatic systems is the delocalization of electron density from a π bonding orbital (donor) to an adjacent π* anti-bonding orbital (acceptor), which is fundamental to the concept of resonance and aromatic stability.
A representative NBO analysis table for a key interaction in a substituted indene is shown below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C3a) | 20.5 | π-π conjugation |
| π(C4-C5) | π(C6-C7) | 22.1 | π-π conjugation |
| LP(N) | σ(C-H) | 5.8 | Hyperconjugation (example for a heteroatom) |
| σ(C-H) | σ(C-C) | 2.5 | σ-σ* hyperconjugation |
Note: The data in this table is illustrative for a representative substituted indene molecule and not specific to this compound. The specific atoms (e.g., C1, C2) refer to standard indene numbering.
Theoretical Studies of Reaction Potential Energy Surfaces and Rate Constants
Theoretical investigations into the reaction mechanisms of indene formation and transformation heavily rely on the calculation of potential energy surfaces (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most energetically favorable pathways for a reaction, locate transition states, and determine reaction barriers.
Studies on the formation of the core indene structure, a critical step in the growth of polycyclic aromatic hydrocarbons (PAHs) in combustion environments, have been a significant focus. Ab initio calculations, which are based on quantum mechanics from first principles, are employed to compute the energies of various intermediates and transition states. For instance, Gaussian-3 (G3) type theories have been used to create accurate PES for reactions involving species like phenyl radicals, benzene (B151609), acetylene (B1199291), and propargyl radicals that lead to the indene skeleton.
These calculations reveal that multiple pathways can contribute to indene formation, with their relative importance being highly dependent on conditions like temperature and pressure. For example, the Hydrogen Abstraction Acetylene Addition (HACA) mechanism is identified as a viable route with relatively low energy barriers (12-16 kcal/mol) for indene formation in flames. Other proposed mechanisms include the reaction of phenyl radicals with allene (B1206475) and propyne (B1212725), and the cyclization of the 1-phenylallyl radical.
Once the PES is established, statistical theories such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory and transition-state theory (TST) are used to calculate high-pressure-limit thermal rate constants. These calculations provide quantitative data on how fast a reaction proceeds at a given temperature. For the formation of indene from cyclic C5 species, rate constants have been calculated for a temperature range of 300-3000 K, allowing for kinetic simulations of combustion processes. Such studies have successfully predicted indene as a major product in the pyrolysis of cyclopentadiene (B3395910), consistent with experimental observations.
While specific studies on this compound are not prevalent, the methodologies applied to the parent indene molecule are directly applicable. The presence of methyl and propyl substituents would influence the PES and reaction rates through steric and electronic effects, which can be modeled computationally.
| Reaction Pathway | Key Reactants | Computational Method | Calculated Activation Barrier (kcal/mol) | Temperature Range for Rate Constant (K) | Reference |
|---|---|---|---|---|---|
| HACA-type Mechanism | Benzyl (B1604629) radical + Acetylene | G3(MP2,CC)//B3LYP | 12-16 | 300-3000 | |
| Phenyl + Propargyl Radical | Phenyl radical + Propargyl radical | G3(MP2,CC)//B3LYP | Higher than HACA | 300-3000 | |
| Cyclic C5 Species Reaction | Cyclopentadiene + Cyclopentadienyl (B1206354) radical | G3-type | N/A | 300-3000 |
Computational Modeling of Molecular Interactions
Computational modeling is essential for understanding how indene derivatives interact with their environment, including other molecules, solvents, and biological receptors. These models provide insights into the non-covalent forces that govern molecular recognition and binding.
Molecular Electrostatic Potential (MEP) is a valuable tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors.
Blue Regions : Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., near hydrogen atoms). These sites are prone to nucleophilic attack.
Green Regions : Represent areas of neutral or near-zero potential.
For an indene derivative like this compound, an MEP simulation would likely show a significant region of negative potential (electron-rich) associated with the π-system of the aromatic and cyclopentadiene rings. This makes the ring system a likely site for interactions with electrophiles or electron-deficient species. The alkyl (methyl and propyl) substituents, being weakly electron-donating, would slightly modify this potential map. The hydrogen atoms on the alkyl groups and the aromatic ring would exhibit positive potential. Such simulations are critical for understanding intermolecular interactions, including hydrogen bonding and stacking interactions.
| Color on MEP Surface | Electrostatic Potential | Electron Density | Predicted Reactivity/Interaction |
|---|---|---|---|
| Blue | Positive | Electron Deficient | Site for Nucleophilic Attack |
| Green | Neutral | - | Likely site for van der Waals interactions |
| Red | Negative | Electron Rich | Site for Electrophilic Attack, Hydrogen Bonding |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with more negative scores indicating a more favorable interaction. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are then analyzed.
While no specific molecular docking studies for this compound are documented, research on other indene-based structures highlights their potential as ligands for various biological targets. For example, indene methylene (B1212753) analogues have been investigated as inhibitors of acetylcholinesterase, a target in Alzheimer's disease therapy. In these studies, docking simulations identified key amino acid residues in the enzyme's active site that interact with the indene moiety, often through hydrophobic and π-stacking interactions. Similarly, spiro[indene] derivatives have been docked with B-DNA, showing favorable binding affinities ranging from -8.6 to -9.7 kcal/mol, stabilized by hydrophobic forces and hydrogen bonds.
For a molecule like this compound, a docking study would involve:
Obtaining the 3D structures of the ligand (this compound) and the target receptor.
Defining the binding site on the receptor.
Using a docking algorithm to generate and score various binding poses.
Analyzing the top-ranked poses to identify key intermolecular interactions and predict the binding affinity.
The hydrophobic nature of the indene core and its alkyl substituents would likely favor binding to hydrophobic pockets within a receptor. The aromatic ring could participate in π-π stacking or cation-π interactions with appropriate amino acid residues like phenylalanine, tyrosine, or tryptophan.
| Indene Derivative Class | Biological Target | Docking Score (kcal/mol) | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Spiro[indene-oxathiazine]-diones | B-DNA | -8.6 to -9.7 | Hydrophobic, Hydrogen Bonding | |
| Indene Methylene Analogues | Acetylcholinesterase (TcAChE) | -11.8 to -13.1 | π-π Stacking, Hydrogen Bonding | |
| 2,4-diphenyl indenol pyridinol derivatives | Epidermal Growth Factor Receptor (EGFR) | up to -29.23 | Pi-donor hydrogen bonds, Pi-Pi T-shaped bonds |
Materials Science Research on Indene Derivatives
Indene (B144670) Derivatives as Components of Functional Resins
Indene is a primary component in the production of coumarone-indene resins (CIR), which are thermoplastic polymers derived from coal tar. taylorfrancis.comwikipedia.org These resins are valued for their chemical resistance, compatibility with a wide range of other polymers, and adhesive properties. novares.de They are synthesized through the polymerization of feedstocks rich in coumarone and indene. taylorfrancis.com
The incorporation of an alkyl-substituted monomer like 4-Methyl-7-propyl-1H-indene into the resin matrix would likely alter the final properties of the material. The methyl and propyl groups are expected to increase the resin's hydrophobicity and improve its solubility in nonpolar organic solvents. This enhanced solubility can be advantageous for applications in coatings, adhesives, and printing inks, where processability is key. Furthermore, the bulky side chains could influence the polymer's glass transition temperature (Tg) and softening point, allowing for the fine-tuning of the resin's mechanical and thermal properties.
Applications in Optical Functional Materials
Indene derivatives are recognized as important raw materials for optical functional materials. jfe-chem.com The fused aromatic-alicyclic ring system of indene contributes to a high refractive index, a desirable characteristic for components in lenses, optical films, and other light-manipulating devices.
The specific structure of this compound, featuring alkyl substituents on the benzene (B151609) ring, would subtly modulate these optical properties. While the fundamental high refractive index is retained from the indene core, the alkyl groups can influence the material's transparency, chromatic dispersion, and compatibility with other optical polymers. These modifications are crucial for developing specialized materials for advanced optical applications.
Role in Electron-Transporting Materials
The π-conjugated system of indene makes its derivatives promising candidates for use in organic electronics, particularly as electron-transporting materials (ETMs). acs.org Fullerene derivatives, known for their excellent electron-accepting capabilities, are often limited by poor solubility. nih.gov Covalently attaching indene derivatives to fullerene cages is a proven strategy to enhance solubility while tuning electronic properties for better device performance. acs.orgnih.gov
Indene-Fullerene Adducts for Perovskite Solar Cells
For a hypothetical adduct made from this compound and a fullerene, the primary role of the methyl and propyl groups would be to significantly enhance its solubility in common organic solvents used for device fabrication. This improved processability is critical for forming uniform, high-quality thin films, which are essential for high-performance, large-area flexible solar cells. nih.gov
Diels-Alder Cycloaddition [4+2] for Adduct Formation
The primary chemical reaction used to create indene-fullerene adducts is the Diels-Alder [4+2] cycloaddition. acs.orgnih.gov This reaction is a powerful tool in organic chemistry for forming six-membered rings. wikipedia.org In this specific application, the indene derivative acts as the diene component, while the fullerene (e.g., C60) acts as the dienophile. The reaction proceeds through a thermal rearrangement where 1H-indene shifts a proton to form its more reactive isoindene isomer, which then undergoes the cycloaddition with one of the double bonds on the fullerene cage. nih.gov This synthetic method provides an effective pathway to a wide range of indene-fullerene adducts that might be inaccessible through other methods. nih.gov
Use in Photovoltaic Solar Cells
The development of novel indene-fullerene adducts has led to significant advancements in the performance of photovoltaic solar cells. acs.org By modifying the indene structure, researchers can fine-tune the LUMO energy level of the ETM to better align with the conduction band of the perovskite absorber, thereby minimizing voltage loss. elsevierpure.com
Research has demonstrated that PSCs using an indene-C60 bisadduct (ICBA) as the acceptor achieved a higher open-circuit voltage (0.84 V) and power conversion efficiency (5.44%) compared to devices using the standard PCBM acceptor, which showed a Voc of 0.58 V and a PCE of 3.88% under identical conditions. researchgate.net Similarly, an indene-C70 bisadduct (IC70BA) used in conjunction with a P3HT donor achieved a high PCE of 7.40% and a Voc of 0.87 V. rsc.org More recently, functionalized indene-C60 adducts have been used to create flexible PSCs with PCEs reaching as high as 13.61%. nih.govresearchgate.net
| ETM / Acceptor | Donor Material | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| PCBM | P3HT | 0.58 V | 3.88% | researchgate.net |
| Indene-C60 Bisadduct (ICBA) | P3HT | 0.84 V | 5.44% | researchgate.net |
| Indene-C70 Bisadduct (IC70BA) | P3HT | 0.87 V | 7.40% | rsc.org |
| NHAc-ICMA (Functionalized Indene-C60 Adduct) | Perovskite | Not Specified | 13.61% | nih.govresearchgate.net |
Indene Derivatives in the Development of New Polymers
Indene and its derivatives readily undergo polymerization, typically through a cationic mechanism, to form polyindene. tandfonline.com Polyindene is a thermoplastic material with potential applications derived from its unique chemical structure. Research into the "living" cationic polymerization of indene has allowed for the synthesis of polymers with controlled molecular weights and the creation of novel block copolymers. acs.orgacs.org
Indene Scaffold in Advanced Chemical Design and Development
Principles of Indene (B144670) Scaffold Design for Molecular Diversity
Molecular diversity is a key concept in drug discovery and materials science, aiming to generate a wide range of chemical structures to explore chemical space and identify molecules with desired properties. nih.govedhat.com The indene ring is an excellent scaffold for achieving such diversity due to its multiple, chemically distinct positions available for substitution.
The design principles for generating molecular diversity from an indene scaffold revolve around several key strategies:
Positional Isomerism: Functional groups can be placed at various positions on both the five-membered and six-membered rings, leading to a large number of constitutional isomers with potentially different biological activities or chemical properties.
Stereochemical Complexity: Introducing stereocenters into the indene scaffold, particularly on the five-membered ring, can generate stereoisomers (enantiomers and diastereomers) that may interact differently with chiral biological targets.
The systematic exploration of these design principles allows chemists to create large libraries of indene-based compounds. rsc.org This approach, often termed diversity-oriented synthesis, is crucial for identifying novel bioactive agents and functional materials. nih.gov The selection of substituents is guided by the desired application; for example, in drug discovery, groups that can participate in hydrogen bonding or ionic interactions might be introduced, whereas for catalyst ligands, bulky groups might be added to control the stereoselectivity of a reaction.
| Substituent Type | Example Group | Effect on Molecular Properties | Potential Application |
|---|---|---|---|
| Alkyl Groups | Methyl, Propyl | Increases lipophilicity and steric bulk. | Fine-tuning ligand pocket interactions, improving solubility in non-polar media. |
| Electron-Withdrawing Groups | Nitro (-NO2), Cyano (-CN) | Modifies electronic properties, increases acidity of C-H bonds. | Key intermediates in synthesis, altering reactivity. nih.gov |
| Electron-Donating Groups | Amino (-NH2), Methoxy (B1213986) (-OCH3) | Modifies electronic properties, influences reactivity in electrophilic substitution. | Building blocks for bioactive molecules. |
| Halogens | Bromo (-Br), Chloro (-Cl) | Provides a handle for further functionalization via cross-coupling reactions. | Precursors for complex indene structures. semanticscholar.org |
| Aryl Groups | Phenyl | Increases molecular size and potential for π-stacking interactions. | Ligands for metallocene catalysts. semanticscholar.org |
Synthetic Approaches for Complex Indene-Based Structures
The synthesis of substituted indenes, including derivatives like 4-Methyl-7-propyl-1H-indene, often begins with the construction of a corresponding indanone (a dihydroindenone). beilstein-journals.org These indanones serve as versatile intermediates that can be converted to the final indene structure through reduction and dehydration steps. semanticscholar.org
A common and powerful strategy for creating the indanone core is through intramolecular Friedel-Crafts reactions. beilstein-journals.org For a molecule like this compound, a plausible synthetic route would start from a substituted benzene (B151609) derivative that undergoes acylation followed by cyclization. For example, 3-(2-methyl-5-propylphenyl)propanoic acid could be cyclized under acidic conditions to form 4-methyl-7-propyl-indan-1-one. Subsequent reduction of the ketone (e.g., with sodium borohydride) yields the corresponding indanol, which is then dehydrated using an acid catalyst to generate the double bond, affording the final this compound.
Other modern synthetic methods include transition metal-catalyzed cyclizations of ortho-alkynylstyrenes or arylallenes, which provide access to a wide variety of functionalized indenes. organic-chemistry.orgnih.govresearchgate.net
In modern medicinal chemistry and materials science, the concept of hybrid scaffolds—molecules that combine two or more distinct structural motifs—is a powerful strategy for creating novel functionalities. This approach can be applied to the indene core by fusing or linking it with other well-known pharmacophores or functional units. The goal is to create a new molecule where the properties of the individual components are combined or synergistically enhanced.
For instance, an indene scaffold could be linked to a heterocyclic ring system known for a specific biological activity. This creates a hybrid molecule that can interact with multiple biological targets or with a single target in a new way. The generation of these complex structures often relies on coupling reactions that can join the two different scaffold fragments. While the term "hybrid scaffold" is also prevalent in tissue engineering, referring to the combination of different materials, nih.govnih.gov in this chemical context, it refers to the molecular architecture.
The synthesis of indenes bearing two or more different functional groups (polyfunctionalized indenes) presents a significant synthetic challenge. nih.govnih.gov The routes to access these multiply substituted indenes are often complex due to the specific reactivity of the indene core. beilstein-journals.org
A key strategy for synthesizing polyfunctionalized indenes involves the use of appropriately substituted indanones as precursors. nih.govnih.gov Functional groups can be introduced onto the indanone ring system before the final indene is formed. For example, an aldol-type reaction between a functionalized indanone (e.g., a nitro-indanone) and the lithium salt of an N,N-disubstituted acetamide (B32628) can be used to introduce a side chain at the 3-position. nih.govbeilstein-journals.org This reaction, followed by acid-catalyzed dehydration, yields a disubstituted indene. nih.govnih.gov This method provides an efficient entry to a variety of indene-based molecular modules that can be adapted to a range of functionalized indanones. nih.gov Radical cyclization of enynes is another powerful method for producing highly functionalized cyclic compounds, including indene derivatives. mdpi.com
| Synthetic Method | Description | Typical Precursors | Reference |
|---|---|---|---|
| Intramolecular Friedel-Crafts Cyclization | Acid-catalyzed cyclization of an arylpropanoic acid or related derivative to form an indanone, followed by reduction and dehydration. | Substituted Phenylpropanoic Acids | beilstein-journals.org |
| Aldol-Type Reaction/Dehydration | Reaction of a substituted indanone with a lithium salt of an acetamide, followed by acid-catalyzed dehydration to form a disubstituted indene. | Substituted Indanones, Acetamides | nih.govbeilstein-journals.org |
| Suzuki-Miyaura Coupling/Cyclisation | A one-pot sequence involving palladium-catalyzed cross-coupling followed by acid-promoted cyclization to yield indenones or indanones. | Halo-aromatic compounds, Boronic acids | semanticscholar.orgrsc.org |
| Metal-Catalyzed Cycloisomerization | Transition metal (e.g., Ru, Pt) catalyzed cyclization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. | ortho-Alkynylstyrenes | organic-chemistry.orgnih.gov |
| FeCl3-Catalyzed Cyclization | Iron-catalyzed reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes. | N-benzylic sulfonamides, Alkynes | organic-chemistry.org |
Indene as a Ligand in Transition Metal Catalysis
The indene framework is of great interest as a precursor for ligands in transition metal catalysis, particularly in the formation of metallocene complexes used for olefin polymerization. nih.govsemanticscholar.org Upon deprotonation, the indene molecule forms the indenyl anion, which is a close relative of the well-known cyclopentadienyl (B1206354) (Cp) anion. wikipedia.org This anion can coordinate to a metal center in several ways, most commonly in an η⁵-fashion, where all five carbons of the five-membered ring are bonded to the metal. wikipedia.org
Transition metal complexes containing an indenyl ligand often exhibit significantly enhanced catalytic activity compared to their cyclopentadienyl analogues. This phenomenon is known as the "indenyl effect". wikipedia.orgrsc.orgrsc.org The effect is attributed to the relative ease with which the indenyl ligand can undergo a haptotropic shift, or "ring slippage," from an η⁵- to an η³-coordination mode. nih.govresearchgate.net In the η³-mode, only three carbons are bonded to the metal, temporarily freeing up a coordination site. This facilitates the associative substitution of other ligands, a key step in many catalytic cycles, leading to dramatically faster reaction rates—sometimes by orders of magnitude. wikipedia.orgnih.gov The stability of the η³-intermediate is enhanced by the aromaticity of the fused benzene ring. researchgate.net
Substituents on the indenyl ligand, such as the methyl and propyl groups in this compound, play a crucial role in tuning the properties of the resulting catalyst. They can influence the steric environment around the metal center, which can control the stereochemistry of the polymerization process, and also modify the electronic properties of the ligand, affecting the reactivity of the metal. rsc.org
| Property | Cyclopentadienyl (Cp) | Indenyl (Ind) |
|---|---|---|
| Structure | Single five-membered aromatic ring. | Five-membered ring fused to a benzene ring. |
| Coordination | Primarily η⁵. | Can readily slip between η⁵ and η³ coordination. nih.gov |
| "Indenyl Effect" | Absent. | Present; leads to enhanced reaction rates for associative substitution. wikipedia.orgrsc.org |
| Catalytic Activity | Baseline activity in many reactions. | Often shows significantly higher activity than Cp analogues. nih.govresearchgate.net |
| Synthetic Modification | Well-established chemistry for substitution. | Multiple positions on both rings allow for extensive and diverse substitution. nih.gov |
Analytical Techniques for Indene Derivative Research
Chromatographic Methodologies
Chromatography is a powerful laboratory technique for the separation of mixtures. Its application is critical in the analysis of indene (B144670) derivatives, which are often synthesized or isolated as part of a complex matrix.
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. iconsci.com It is particularly well-suited for the analysis of indene derivatives, which may be present alongside other polycyclic aromatic compounds or reaction byproducts. sapub.org The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. uci.edu
In the context of indene derivatives, reverse-phase HPLC is a common approach. sielc.com This method utilizes a nonpolar stationary phase (often a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sapub.orgsielc.com The separation principle is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, like many indene derivatives, interact more strongly with the nonpolar stationary phase and thus elute later.
While specific HPLC methods for 4-Methyl-7-propyl-1H-indene are not extensively detailed in the literature, a typical approach for separating it from a mixture of similar alkylated indenes would involve the conditions outlined in the table below. The precise gradient and solvent composition would be optimized to achieve the best resolution between closely related isomers and impurities. nih.gov
Table 1: Illustrative HPLC Parameters for Indene Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. sapub.org |
| Mobile Phase | Gradient of Acetonitrile and Water sapub.org | Alters solvent polarity to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. sapub.org |
| Column Temperature | 40°C | Maintains consistent retention times and improves peak shape. sapub.org |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Quantifies analytes based on their UV absorbance. chromatographyonline.com |
Gas Chromatography (GC) is another fundamental separation technique, ideally suited for volatile and thermally stable compounds like indene and its alkyl derivatives. nih.gov It is frequently employed for purity assessment, allowing for the detection of trace impurities such as residual solvents, starting materials, or byproducts from the synthesis of this compound. tcichemicals.com
In GC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. mdpi.com For complex mixtures of organic solvents containing indene derivatives, GC coupled with a mass spectrometry detector (GC/MS) is a powerful tool for both qualitative and quantitative analysis. nih.govaanda.org This combination allows for the confident identification of individual components based on their mass spectra. nih.gov
Table 2: General GC Parameters for Purity Analysis of Indene Derivatives
| Parameter | Typical Condition | Function |
|---|---|---|
| Column | Capillary column with a nonpolar stationary phase (e.g., HP-5MS) | Separates compounds primarily based on boiling point. aanda.org |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Inlet Temperature | ~250°C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for hydrocarbons; MS provides structural information for identification. nih.gov |
Spectroscopic Analytical Methods in Research
Spectroscopic methods involve the interaction of electromagnetic radiation with matter. They are indispensable for the quantification and structural elucidation of molecules like indene derivatives.
Ultraviolet-Visible (UV-Vis) spectroscopy is one of the most common detection methods used in HPLC. iconsci.com UV detectors measure the amount of UV light absorbed by the analyte as it passes through a flow cell. scioninstruments.com This technique is highly applicable to indene derivatives because the indene structure contains an aromatic ring system, which is a chromophore that strongly absorbs UV radiation. chromatographyonline.com
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. chromatographyonline.com This linear relationship allows for accurate quantification of this compound by calibrating the instrument response with standards of known concentration. chromatographyonline.com
The choice of wavelength is crucial for sensitivity and selectivity. A Diode Array Detector (DAD) can acquire an entire UV spectrum for each point in the chromatogram, which aids in peak identification and the selection of the optimal wavelength for quantification—typically the wavelength of maximum absorbance (λmax) for the analyte. scioninstruments.comchromatographyonline.com For polycyclic aromatic compounds, a common wavelength used for general screening is 254 nm. ingenieria-analitica.com
Methods for Monitoring Chemical Processes and Degradation Studies of Indenes
Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. inspek-solutions.com For the synthesis of indene derivatives, techniques like HPLC and GC can be used to track the consumption of reactants and the formation of products over time by analyzing aliquots from the reaction mixture.
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. pharmtech.com These studies expose the compound to stress conditions such as heat, acid, base, oxidation, and light to identify potential degradation products. pharmtech.com
For indene derivatives, degradation can occur through various pathways, including oxidation or polymerization of the five-membered ring. The aerobic biodegradation of indene, for instance, has been studied in the context of environmental contaminants, where its degradation can be monitored over time using chromatographic methods. nih.gov Although specific degradation studies on this compound are not widely published, the general principles of studying the degradation of polycyclic aromatic hydrocarbons would apply. HPLC with UV or MS detection would be the primary tool to separate and identify any degradants formed under stress conditions. pharmtech.com This helps in establishing the compound's intrinsic stability and shelf-life.
Future Research Directions and Methodological Challenges
Development of Novel and Efficient Synthetic Routes for Substituted Indenes
The creation of asymmetrically substituted indenes like 4-Methyl-7-propyl-1H-indene requires precise control over regioselectivity. Future research must focus on developing synthetic methodologies that are not only efficient and high-yielding but also versatile enough to accommodate a wide range of functional groups.
Current approaches often rely on transition-metal-catalyzed reactions or acid-catalyzed cyclizations. organic-chemistry.org For instance, methods like the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with specific alkynes or the palladium-catalyzed cyclization of o-bromobenzyl zinc bromide with internal alkynes offer potential pathways. organic-chemistry.org A significant challenge is the selective introduction of the methyl and propyl groups onto the C4 and C7 positions of the indene (B144670) core.
A prospective synthetic strategy could involve a multi-step sequence starting from a readily available substituted benzene (B151609) derivative. Key challenges include preventing unwanted isomerizations and developing catalytic systems that operate under mild conditions to preserve the integrity of the final product.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Method | General Description | Potential Precursors | Key Challenges |
|---|---|---|---|
| Palladium-Catalyzed Annulation | Cross-coupling of an ortho-haloaryl component with a suitably substituted alkyne followed by cyclization. | 2-bromo-1-methyl-4-propylbenzene and an appropriate acetylene (B1199291) derivative. | Controlling regioselectivity during the annulation step; catalyst stability and cost. |
| Acid-Catalyzed Cyclization | Intramolecular cyclization of a diaryl or alkyl aryl diene precursor under acidic conditions. organic-chemistry.org | A custom-synthesized 1-phenyl-diene bearing the required methyl and propyl groups. | Potential for carbocation rearrangements leading to isomeric byproducts; harsh reaction conditions. |
| Rhodium-Catalyzed Reaction | Reaction of a substituted phenylboronic acid with a specific alkyne to form the indene ring system. organic-chemistry.org | 2-(chloromethyl)-3-methyl-6-propylphenylboronic acid and a simple alkyne. | Synthesis of the highly substituted boronic acid precursor; regioselectivity with unsymmetrical alkynes. |
| Nickel-Catalyzed Carboannulation | Treatment of an ortho-halobenzyl zinc bromide with an internal alkyne in the presence of a nickel catalyst. organic-chemistry.org | o-bromobenzyl zinc bromide derived from 1-bromo-2-(bromomethyl)-3-methyl-6-propylbenzene. | Preparation of the starting materials; potential for side reactions and catalyst deactivation. |
Exploration of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules like this compound before committing to laborious synthesis. nih.govnih.gov Future research will increasingly rely on these in silico methods to streamline discovery.
Predictive modeling can be used to:
Determine Geometric and Electronic Structure: Calculate the most stable conformation, bond lengths, bond angles, and the distribution of electron density (ESP) across the molecule. nih.gov This is crucial for understanding how the alkyl substituents influence the planarity and aromaticity of the indene core.
Predict Spectroscopic Properties: Simulate NMR and infrared spectra to aid in the characterization of the synthesized compound. This can help distinguish between potential isomers.
Model Reactivity: Calculate HOMO-LUMO energy gaps to understand charge transfer possibilities and predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net This information can guide the design of new reactions or predict the molecule's stability.
Simulate Interactions: Employ molecular dynamics (MD) simulations to understand how this compound might interact with biological targets or material surfaces, providing insights into its potential applications. benthamdirect.com
A key challenge is the accuracy of the computational models, which depends on the chosen functional and basis set. nih.govelsevierpure.com Experimental validation remains essential to confirm the theoretical predictions.
Table 2: Application of Computational Methods to this compound
| Computational Method | Predicted Property | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic ground state, HOMO-LUMO gap, Mulliken charges. nih.govresearchgate.net | Provides fundamental insights into stability, reactivity, and potential reaction sites. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum. | Predicts how the molecule interacts with light, relevant for photochemical applications. |
| Molecular Dynamics (MD) | Conformational dynamics, binding affinity to target proteins or surfaces. benthamdirect.com | Assesses potential for applications in medicinal chemistry or material science by simulating behavior in a realistic environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity or material performance based on molecular descriptors. | Can accelerate the screening of derivatives for specific functions by correlating structure with activity. benthamdirect.com |
Innovations in Spectroscopic Characterization of Complex Indene Systems
The unambiguous structural elucidation of asymmetrically substituted indenes is a significant analytical challenge. While standard techniques like ¹H and ¹³C NMR are fundamental, innovations in spectroscopy are required for complete characterization.
For a molecule like this compound, the aromatic region of the ¹H NMR spectrum would be complex due to the specific substitution pattern. Advanced two-dimensional NMR techniques (COSY, HSQC, HMBC) are indispensable for assigning proton and carbon signals definitively. Furthermore, multiple-quantum NMR spectroscopy has been shown to be a powerful method for determining all intramolecular dipolar couplings in indene, yielding precise information about molecular shape and orientation. researchgate.net
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (C₁₃H₁₆) by providing a highly accurate mass measurement. nih.gov Tandem mass spectrometry (MS/MS) can further reveal structural information through controlled fragmentation of the molecule, helping to pinpoint the locations of the methyl and propyl groups. The combination of NMR and MS provides a complementary and powerful approach to structural analysis. nih.govfrontiersin.org
Future innovations could involve coupling chromatographic separation with advanced spectroscopic detection or utilizing hyphenated techniques like LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) to isolate and identify isomers or low-concentration byproducts from a synthetic mixture.
Expanding the Utility of Indene Scaffolds in Material Science and Chemical Design
The indene scaffold is a versatile building block for functional materials and therapeutic agents. eburon-organics.comnih.gov The methyl and propyl substituents of this compound would modulate its physical and chemical properties, such as solubility, lipophilicity, and steric hindrance, thereby influencing its potential applications.
Material Science: Indene derivatives have been used to create fullerene adducts for organic solar cells. nih.govacs.org The electron-donating nature of the alkyl groups in this compound could be exploited to tune the electronic properties (e.g., HOMO/LUMO levels) of such adducts, potentially enhancing device efficiency. Research could focus on synthesizing polymers or oligomers from this indene monomer to explore their optical and electronic properties.
Chemical Design and Medicinal Chemistry: The rigid indene framework is an attractive scaffold for designing molecules that can interact with specific biological targets. mdpi.comnih.gov The alkyl groups can enhance binding to hydrophobic pockets in enzymes or receptors. Future research could involve using this compound as a starting point for creating a library of more complex derivatives to be screened for biological activity, for instance, as tubulin polymerization inhibitors or retinoic acid receptor agonists. nih.govmdpi.com The development of efficient methods to further functionalize the molecule would be a critical first step.
The overarching challenge is to establish clear structure-property relationships. This requires a synergistic approach combining synthesis of new derivatives, detailed characterization, computational modeling, and thorough evaluation in relevant material or biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-7-propyl-1H-indene, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis of substituted indene derivatives often involves acid-catalyzed dehydration of indanols or Friedel-Crafts alkylation. For example, dehydration of 4-methylindan-1-ol using H₃PO₄ or H₂SO₄ under controlled temperatures (80–120°C) can yield indene derivatives. Optimization requires varying catalysts, solvent polarity (e.g., toluene vs. DCM), and reaction duration, followed by GC-MS or HPLC to monitor product purity and yield .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., propyl chain integration at δ 0.8–1.5 ppm) and quaternary carbons.
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- IR Spectroscopy : Identify alkene C-H stretches (~3050 cm⁻¹) and substituent-specific bands (e.g., methyl C-H at ~2850 cm⁻¹).
Cross-referencing with predicted data (e.g., ChemSpider’s computational tools) enhances validation .
Q. What preliminary bioactivity assays are recommended to evaluate this compound in cellular models?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin in neuronal (e.g., SH-SY5Y) or photoreceptor (e.g., 661W) cells at 1–50 µM doses.
- Oxidative Stress Markers : Measure ROS levels via DCFH-DA fluorescence or glutathione depletion.
- Apoptosis Screening : Assess caspase-3/9 activity and mitochondrial membrane potential (JC-1 dye) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Systematic Replication : Reproduce protocols with strict control of humidity, solvent purity, and catalyst batch.
- Side-Product Analysis : Use LC-MS to identify by-products (e.g., dimerization or isomerization).
- Statistical Design : Apply factorial experiments (e.g., ANOVA) to isolate variables (temperature, catalyst loading) contributing to yield discrepancies .
Q. What experimental designs elucidate the role of this compound in modulating oxidative stress pathways?
- Methodological Answer :
- Nrf2 Pathway Activation : Quantify nuclear Nrf2 translocation via immunofluorescence or Western blot.
- Antioxidant Gene Expression : Use qPCR for HO-1, NQO1, and GST in stressed cells.
- In Vivo Models : Administer the compound (10–50 mg/kg) in rodent oxidative stress models (e.g., MPTP-induced neurodegeneration) with tissue-specific ROS assays .
Q. How can substituent modifications on the indene core enhance target bioactivity while minimizing cytotoxicity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl) or electron-withdrawing groups (e.g., nitro, methoxy).
- Computational Docking : Predict binding affinity to targets like Keap1 or cytochrome P450 using AutoDock Vina.
- Toxicity Profiling : Compare IC₅₀ values in hepatic (HepG2) and renal (HEK293) cell lines via dose-response curves .
Data Analysis and Validation
Q. What strategies ensure reproducibility in quantifying this compound’s bioactivity across independent studies?
- Methodological Answer :
- Standardized Protocols : Adopt CONSORT-like guidelines for cell culture (e.g., passage number, serum batch).
- Blinded Analysis : Use third-party labs for assays like flow cytometry or ELISA.
- Meta-Analysis : Pool data from ≥3 studies using random-effects models to assess heterogeneity .
Q. How can researchers validate the purity of this compound batches for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
